molecular formula C15H9ClO3 B6496317 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 22609-52-5

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B6496317
CAS RN: 22609-52-5
M. Wt: 272.68 g/mol
InChI Key: OFHGICWRYGZKGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one” has been reported in the literature . These studies often involve multi-step reactions and the use of various reagents and catalysts.


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are typically determined using a variety of experimental techniques . These properties can provide important information about how the compound behaves under different conditions.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Processes and Antimicrobial Properties : The compound has been involved in synthetic procedures to produce various derivatives, including 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides. These compounds have been screened for their antimicrobial and antioxidant activity, indicating the compound's potential in medicinal chemistry and drug design (Hatzade et al., 2008).
  • Catalysis and Synthesis of Warfarin Analogues : The compound has been used in the synthesis of Warfarin and its analogues through Michael addition processes. This showcases its role in the creation of valuable therapeutic agents and its importance in organic synthesis (Alonzi et al., 2014).

Crystallographic and Structural Insights

  • Structural Characterization : Crystallographic studies have detailed the molecular structure of the compound, providing insights into its geometric configuration and potential interactions in biological systems (Singh et al., 2011).

Catalysis and Chemical Transformations

  • Catalytic Applications in Synthesis : The compound has been part of catalytic systems used in chemical transformations, such as the synthesis of trans-2,3-dihydrofuro[3,2-c]Coumarins, indicating its potential as a catalyst or a substrate in organic reactions (Salari et al., 2016).

Anticancer Potential

  • Cytotoxicity and Anticancer Properties : Some derivatives of the compound have demonstrated potent cytotoxic activity against various cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs. The ability of certain derivatives to induce apoptosis in cancer cells has been confirmed, marking its significance in the field of cancer therapy (Mahmoodi et al., 2010).

Coordination Chemistry and Ligand Properties

  • Use as a Ligand in Complex Formation : The compound has been studied as a ligand for complex formation with copper (II), indicating its utility in coordination chemistry and potential applications in material science and catalysis (Itnawita et al., 2022).

Future Directions

The future directions for research on “2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one” could include further studies to better understand its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to the development of new therapeutic agents or other useful applications.

properties

IUPAC Name

2-(4-chlorophenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHGICWRYGZKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420687
Record name 2-(4-chlorophenyl)-7-hydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-7-hydroxychromen-4-one

CAS RN

22609-52-5
Record name 2-(4-chlorophenyl)-7-hydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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